FKBP12 PROTAC dTAG-7

Descripción general

Descripción

dTAG-7 es un degradador de primera generación diseñado específicamente para proteínas de fusión FKBP12 F36V mutantes. Se compone de un ligando selectivo para el FKBP12 mutado en un solo punto F36V, un enlace y un ligando de unión a cereblón. Este compuesto es parte del sistema dTAG, que se utiliza para la degradación de proteínas dirigidas, un método que permite la degradación selectiva y rápida de proteínas específicas dentro de las células .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de dTAG-7 implica la creación de una molécula heterobifuncional que une un ligando selectivo para FKBP12 F36V a un ligando de unión a cereblón

Métodos de producción industrial: La producción industrial de dTAG-7 probablemente involucraría técnicas de síntesis orgánica a gran escala, incluido el uso de sintetizadores automatizados y sistemas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para garantizar la pureza y la consistencia del producto final. El proceso de producción tendría que cumplir con estrictas medidas de control de calidad para garantizar la eficacia y la seguridad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: dTAG-7 experimenta principalmente reacciones de unión y degradación en lugar de reacciones químicas tradicionales como la oxidación o la reducción. Forma un complejo ternario con la proteína diana y una ligasa de ubiquitina E3, lo que lleva a la poliubiquitinación y la posterior degradación de la proteína diana.

Reactivos y condiciones comunes: Los reactivos clave involucrados en la acción de dTAG-7 incluyen el ligando FKBP12 F36V, el ligando de unión a cereblón y la ligasa de ubiquitina E3. Las condiciones para estas reacciones son típicamente fisiológicas, ocurriendo dentro del entorno celular a temperatura corporal y pH neutro.

Productos principales: El producto principal de la reacción que involucra dTAG-7 es la proteína diana degradada, que se descompone en péptidos y aminoácidos más pequeños por el proteasoma .

Aplicaciones Científicas De Investigación

dTAG-7 tiene una amplia gama de aplicaciones en investigación científica, particularmente en los campos de la química, la biología y la medicina. Se utiliza para estudiar la función de proteínas específicas al permitir su degradación rápida y selectiva. Esto permite a los investigadores observar los efectos inmediatos de la pérdida de proteínas en los procesos celulares, proporcionando información sobre la función de las proteínas y las vías en las que están involucradas.

En medicina, dTAG-7 se puede utilizar para validar posibles objetivos farmacológicos al demostrar los efectos de la degradación de una proteína específica. Esto es particularmente útil en la investigación del cáncer, donde la degradación de proteínas oncogénicas puede revelar su papel en el crecimiento y la supervivencia tumoral. Además, dTAG-7 se puede utilizar para estudiar las interacciones proteína-proteína y los efectos de las modificaciones postraduccionales en la función de las proteínas .

Mecanismo De Acción

El mecanismo de acción de dTAG-7 implica la formación de un complejo ternario entre la proteína diana (fusionada con FKBP12 F36V), la molécula dTAG-7 y la ligasa de ubiquitina E3 cereblón. Este complejo facilita la poliubiquitinación de la proteína diana, marcándola para su degradación por el proteasoma. El proceso de degradación es rápido, selectivo y reversible, lo que permite un control preciso sobre los niveles de proteínas dentro de la célula .

Comparación Con Compuestos Similares

dTAG-7 es parte de una clase más amplia de tecnologías de degradación de proteínas dirigidas, incluidas las quimeras de direccionamiento de proteólisis (PROTAC) y las colas moleculares. En comparación con estas tecnologías, dTAG-7 ofrece una ventaja única en su capacidad para degradar proteínas sin la necesidad de un ligando preexistente para la proteína diana. Esto lo convierte en una herramienta versátil para estudiar una amplia gama de proteínas.

Compuestos similares:

- PROTAC: Estas moléculas también inducen la degradación de proteínas al reclutar una ligasa de ubiquitina E3 a la proteína diana. Por lo general, requieren un ligando conocido para la proteína diana.

- Colas moleculares: Estas pequeñas moléculas facilitan la interacción entre una proteína diana y una ligasa de ubiquitina E3, lo que lleva a la degradación de proteínas. A menudo se utilizan cuando no está disponible un ligando adecuado para la proteína diana .

Actividad Biológica

FKBP12 PROTAC dTAG-7 is a novel compound designed to selectively degrade mutant FKBP12 F36V fusion proteins through a targeted degradation mechanism. This compound is part of the dTAG system, which utilizes a two-component approach involving a degron (FKBP12 F36V) and a heterobifunctional molecule (dTAG-7) that recruits an E3 ubiquitin ligase, cereblon (CRBN), to facilitate protein degradation. This article explores the biological activity of dTAG-7, including its mechanisms, efficacy, and implications for therapeutic applications.

The dTAG system operates by tagging proteins of interest (POIs) with FKBP12 F36V, allowing for their selective degradation upon exposure to dTAG-7. The binding of dTAG-7 to FKBP12 F36V brings the tagged protein into proximity with CRBN, leading to ubiquitination and subsequent proteasomal degradation. This mechanism allows for rapid and reversible control over target protein levels in both in vitro and in vivo settings.

Efficacy and Selectivity

Research indicates that dTAG-7 effectively degrades FKBP12 F36V at low concentrations. In studies using 293FT cells expressing FKBP12 F36V-Nluc, treatment with dTAG-7 at doses as low as 100 nM resulted in significant reductions in bioluminescent signals associated with the tagged proteins, demonstrating its potency and selectivity . Importantly, no degradation was observed in CRBN-deficient cells, underscoring the necessity of CRBN for the action of dTAG-7 .

Table 1: Summary of Efficacy Data for dTAG-7

| Cell Line | Concentration (nM) | Degradation Observed | CRBN Dependency |

|---|---|---|---|

| 293FT WT | 100 | Yes | Required |

| 293FT CRBN−/− | 100 | No | Not required |

1. Targeting SLC Transporters

A study published in Nature Communications demonstrated that dTAG-7 could achieve reversible degradation of SLC transporters in cellular models. The research highlighted that while degradation was rapid with dTAG-7, it differed from other PROTACs like dTAG-13, which maintained target degradation for extended periods . This temporal control is crucial for studying protein function dynamics.

2. Hepcidin Regulation

Another significant application of FKBP12 PROTACs, including dTAG-7, was explored in the context of hepcidin regulation. In hepatocellular carcinoma cell lines, treatment with RC32 (an FKBP12-targeting PROTAC) led to efficient FKBP12 degradation and subsequent upregulation of hepcidin expression without immunosuppressive effects typical of traditional FKBP12 inhibitors like rapamycin . This suggests that PROTAC-mediated degradation could offer a safer alternative for managing iron overload conditions.

Research Findings

Recent studies have elucidated various aspects of the biological activity of FKBP12 PROTACs:

- Rapid Degradation : Degradation kinetics were observed within hours post-treatment, with different fusion proteins showing varying rates of degradation .

- Selectivity : dTAG-7 exhibited minimal off-target effects compared to other degraders, making it a promising tool for targeted therapy .

Table 2: Comparative Degradation Kinetics

| Fusion Protein | Degradation Time (hours) | Off-target Effects |

|---|---|---|

| FKBP12 F36V-KRAS G12V | 4–8 | Minimal |

| HDAC1-FKBP12 F36V | 1 | Minimal |

| MYC-FKBP12 F36V | 2 | Minimal |

Propiedades

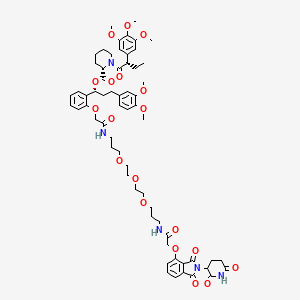

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCAWDLUIZXIPI-FJDAOBEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H79N5O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.